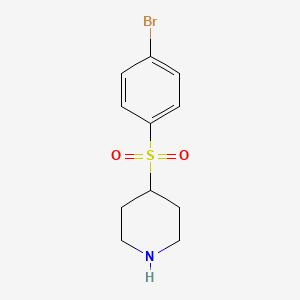
4-(4-Bromophenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Bromophenylsulfonyl)piperidine” is a compound with the CAS Number: 226400-32-4 . It has a molecular weight of 340.67 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15BrClNO2S . The average mass is 304.203 Da and the monoisotopic mass is 302.992859 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Synthesis of Novel Compounds
- Sulfonyl hydrazone scaffold and piperidine rings, including derivatives of 4-(4-Bromophenylsulfonyl)piperidine, play a significant role in medicinal chemistry. They are used in synthesizing novel compounds with potential antioxidant and anticholinesterase activities (Karaman et al., 2016).
Anticholinesterase and Antioxidant Activities
- Compounds derived from this compound have been evaluated for their potential in inhibiting lipid peroxidation and scavenging free radicals, indicating their antioxidant capacity. Additionally, they exhibit notable anticholinesterase activity, which is relevant in the context of neurodegenerative diseases (Karaman et al., 2016).
Molecular Docking Studies
- Molecular docking studies of this compound derivatives have been conducted to understand their interaction with biological targets. This research contributes to the design of molecules with specific biological activities (Khalid et al., 2016).
Antibacterial Properties
- Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Synthesis of Piperidinyl-1,3,4-Oxadiazole Nucleus
- Research has focused on the synthesis of acetamide derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those based on this compound, have been evaluated for their antibacterial potentials, highlighting the compound's versatility in synthesizing bioactive molecules (Iqbal et al., 2017).
Combinatorial Chemistry Scaffolds
- This compound derivatives have been used as scaffolds in combinatorial chemistry, which is essential for the rapid synthesis of diverse chemical libraries for drug discovery (Schramm et al., 2010).
Synthesis of Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from this compound, have been synthesized and evaluated for their anticancer properties. This research highlights the potential of these compounds in developing new anticancer therapies (Rehman et al., 2018).
Serotonin Receptor Antagonism
- Acyclic sulfones, including this compound derivatives, have been identified as high-affinity, selective serotonin receptor antagonists. These compounds are promising for evaluating in animal models for various neurological and psychiatric disorders (Fletcher et al., 2002).
Ionic Liquid Crystals
- Piperidinium cations, including those derived from this compound, have been used in designing ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, making them valuable in material science applications (Lava et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNPSVUHQMQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285995-01-9 |
Source


|
| Record name | 4-(4-bromobenzenesulfonyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

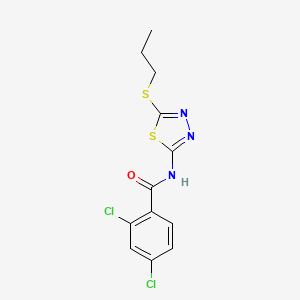
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
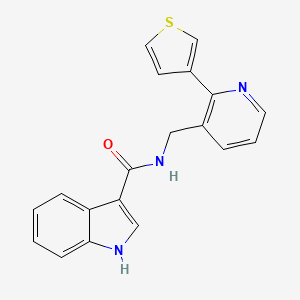
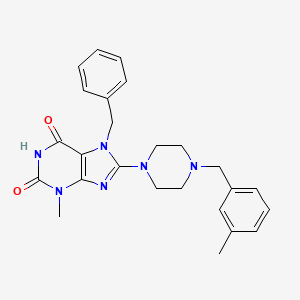
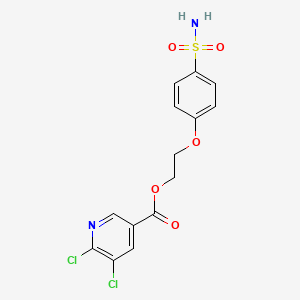
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)
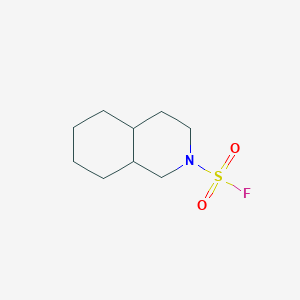
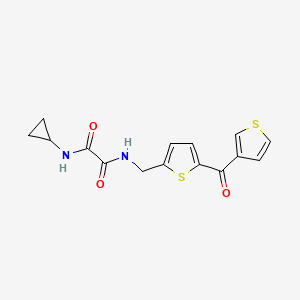

![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
